Ethyl 2-methyl-1-(propan-2-yl)cyclopentane-1-carboxylate
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Overview
Description
1-Isopropyl-2-methyl-cyclopentanecarboxylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular ester is derived from cyclopentanecarboxylic acid and isopropyl alcohol, making it a unique compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methyl-cyclopentanecarboxylic acid ethyl ester can be synthesized through the Fischer esterification process. This involves the reaction of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-cyclopentanecarboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Transesterification: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide are employed.
Major Products Formed:
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: 1-Isopropyl-2-methyl-cyclopentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1-Isopropyl-2-methyl-cyclopentanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The ester is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which 1-isopropyl-2-methyl-cyclopentanecarboxylic acid ethyl ester exerts its effects involves its interaction with various molecular targets. The ester can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and other biological molecules . The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in the fragrance industry for its pleasant smell.
Uniqueness: 1-Isopropyl-2-methyl-cyclopentanecarboxylic acid ethyl ester stands out due to its unique cyclopentane ring structure, which imparts distinct chemical and physical properties compared to linear esters . This structural uniqueness makes it valuable in specialized applications where specific molecular interactions are required.
Properties
CAS No. |
65755-80-8 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 2-methyl-1-propan-2-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)12(9(2)3)8-6-7-10(12)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
OITUOMZOYDNASW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1C)C(C)C |
Origin of Product |
United States |
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